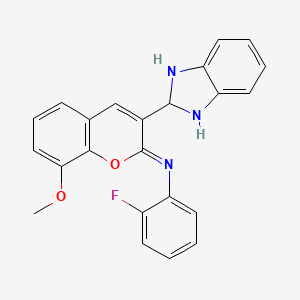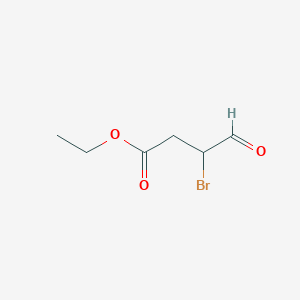![molecular formula C13H14N4O B6463356 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640945-57-7](/img/structure/B6463356.png)
4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine” is a type of pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are often used in the treatment of cell proliferative diseases and conditions, especially those characterized by over-expression of CDK4, CDK6, and/or cyclin D .
Synthesis Analysis
A series of fifteen (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, which may be related to the compound , was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Aplicaciones Científicas De Investigación
4-PPM has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, which are used in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, which are used in the production of plastics and other materials. Additionally, 4-PPM has been used in the synthesis of dyes and pigments, which are used in the production of paints and inks.
Mecanismo De Acción
Target of Action
The primary target of 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine is Nur77 , a member of the nuclear receptor family of intracellular transcription factors . This compound has been designed and synthesized as a potent Nur77 modulator . Nur77 plays a crucial role in the regulation of several processes, including inflammation, apoptosis, and tumorigenesis .
Mode of Action
The compound interacts with its target, Nur77, by binding to it . This binding activity is excellent, superior to the lead compound and comparable to the reference compound celastrol . The interaction between the compound and Nur77 leads to changes in the cellular processes regulated by Nur77 .
Biochemical Pathways
The compound affects the pathways regulated by Nur77. Specifically, it induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis . This means that the compound triggers the movement of Nur77 to the mitochondria, where it initiates the process of programmed cell death or apoptosis .
Pharmacokinetics
This suggests that it is well-absorbed and distributed in the body, metabolized safely, and excreted without causing harm .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . It has shown good potency against different liver cancer cell lines and other types of cancer cell lines while exhibiting lower toxicity than the positive compound celastrol . This indicates that the compound can effectively kill cancer cells without causing significant harm to normal cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-PPM for laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, 4-PPM can be used as a reagent in a variety of reactions, which makes it a useful tool for scientists. However, the use of 4-PPM may have some limitations. For example, 4-PPM may be toxic at high concentrations and may react with other compounds in the laboratory, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of potential future directions for 4-PPM research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for 4-PPM in the laboratory, such as in the synthesis of new organic compounds. Finally, further research could be conducted to develop new methods for the synthesis of 4-PPM, which could lead to more efficient production of the compound.
Métodos De Síntesis
4-PPM can be synthesized through a variety of methods. The most common method is the reaction of 2-pyridin-4-ylpyrimidine and morpholine in the presence of a base, such as potassium tert-butoxide, at elevated temperatures. Another method involves the reaction of 2-pyridin-4-ylpyrimidine and morpholine in the presence of a catalyst, such as palladium or ruthenium, at room temperature. The reaction can also be carried out in the presence of a solvent, such as dimethylformamide, to improve the yield of the reaction.
Propiedades
IUPAC Name |
4-(5-pyridin-2-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-4-14-12(3-1)11-9-15-13(16-10-11)17-5-7-18-8-6-17/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHJPUSUTAIPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463287.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-(3-benzoylphenyl)-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)propanamide](/img/structure/B6463297.png)
![7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463312.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6463313.png)
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)


![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)